![molecular formula C18H15Cl3N2O4S2 B4013963 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4013963.png)
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylphenyl)thio]ethyl}acetamide
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired structure. For compounds similar to the one , the synthesis may involve the use of catalysts, such as anhydrous zinc chloride, in reactions facilitated by solvents like dimethylformamide (DMF) under specific conditions to ensure high yield and purity of the product. The use of microwave-assisted synthesis is also a modern approach that enhances reaction rates and efficiency (A. P. Nikalje, N. Hirani, R. Nawle, 2015).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the atomic and molecular structure of a crystal. The crystallographic analysis reveals the lengths of chemical bonds and the angles between them, allowing the determination of the complete three-dimensional structure and the spatial arrangement of the molecule’s atoms (Xue et al., 2008).
Chemical Reactions and Properties
The reactivity of a compound like "2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(4-methylphenyl)thio]ethyl}acetamide" can be influenced by its functional groups. These groups can undergo various chemical reactions, including substitution, addition, or condensation reactions, depending on the reactants and conditions applied. The presence of specific functional groups like acetamide or thioether might suggest particular reactivity patterns or susceptibility to certain types of chemical transformations.
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. Compounds with similar structures to the one mentioned might display varying solubility in different solvents, which can be crucial for their application in chemical synthesis or pharmaceutical formulations. The melting point and crystalline structure provide insights into the stability and purity of the compound (K. Matta, R. Vig, S. Abbas, 1984).
properties
IUPAC Name |
N-[2,2,2-trichloro-1-(4-methylphenyl)sulfanylethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O4S2/c1-11-6-8-12(9-7-11)28-17(18(19,20)21)22-15(24)10-23-16(25)13-4-2-3-5-14(13)29(23,26)27/h2-9,17H,10H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVMKUBTEGYRIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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